molecular formula C18H26FN3O4S B2564128 N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide CAS No. 898415-11-7

N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide

Cat. No.: B2564128
CAS No.: 898415-11-7
M. Wt: 399.48
InChI Key: KLKUEZTWFFPPQG-UHFFFAOYSA-N
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Description

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide is a complex organic compound that features a piperidine ring substituted with a 4-fluorobenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with the 4-fluorobenzenesulfonyl group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide involves its interaction with specific molecular targets. The piperidine ring and the 4-fluorobenzenesulfonyl group are likely to play key roles in its binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N'-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O4S/c1-2-11-20-17(23)18(24)21-12-10-15-5-3-4-13-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,15H,2-5,10-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKUEZTWFFPPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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